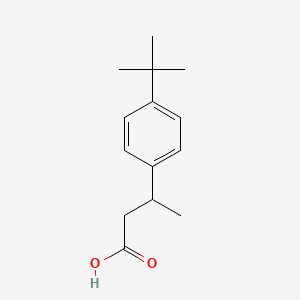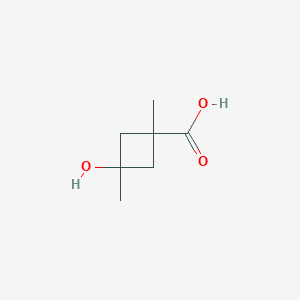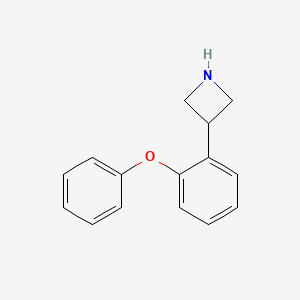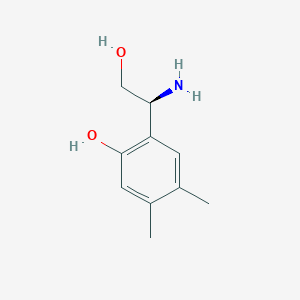
2-Propanone, 1-chloro-3-(ethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-chloro-3-(ethylthio)- is an organic compound with the molecular formula C5H9ClOS It is a derivative of acetone, where one of the hydrogen atoms in the methyl group is replaced by a chlorine atom and another by an ethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-chloro-3-(ethylthio)- typically involves the chlorination of 3-(ethylthio)propanone. This can be achieved through the reaction of 3-(ethylthio)propanone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Propanone, 1-chloro-3-(ethylthio)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-chloro-3-(ethylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents such as ethanol.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of amines or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-Propanone, 1-chloro-3-(ethylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-chloro-3-(ethylthio)- involves its interaction with various molecular targets. The chlorine atom and the ethylthio group make the compound reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of new compounds with different properties. The carbonyl group in the molecule also plays a crucial role in its reactivity, as it can undergo nucleophilic addition and substitution reactions.
Comparaison Avec Des Composés Similaires
2-Propanone, 1-chloro-3-(ethylthio)- can be compared with other similar compounds such as:
1-Chloro-2-propanone: Lacks the ethylthio group, making it less versatile in terms of chemical reactivity.
1-(Ethylthio)-2-propanone: Lacks the chlorine atom, which reduces its ability to participate in substitution reactions.
Chloroacetone: Similar structure but with different reactivity due to the absence of the ethylthio group.
The presence of both the chlorine atom and the ethylthio group in 2-Propanone, 1-chloro-3-(ethylthio)- makes it unique and more versatile in chemical synthesis and applications.
Propriétés
Formule moléculaire |
C5H9ClOS |
|---|---|
Poids moléculaire |
152.64 g/mol |
Nom IUPAC |
1-chloro-3-ethylsulfanylpropan-2-one |
InChI |
InChI=1S/C5H9ClOS/c1-2-8-4-5(7)3-6/h2-4H2,1H3 |
Clé InChI |
MTVLNSRKPJFGOM-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)


![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)

